Product packaging for Fesoterodine Related Impurity 10(Cat. No.:CAS No. 1390644-37-7)

Fesoterodine Related Impurity 10

Cat. No.: B601975
CAS No.: 1390644-37-7
M. Wt: 409.57
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Description

Significance of Pharmaceutical Impurity Research in Modern Drug Development

The investigation of pharmaceutical impurities is a cornerstone of modern drug development. neopharmlabs.com It is essential for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs) and their final formulations. globalpharmatek.comresearchgate.net The identification, characterization, and control of impurities help in understanding potential degradation pathways of the drug substance, which in turn aids in establishing appropriate storage conditions and shelf-life. globalpharmatek.com

Moreover, impurity profiling can reveal the impact of various manufacturing parameters on the formation of these unwanted substances, leading to process optimization and minimizing process-related impurities. globalpharmatek.com This rigorous approach to impurity management is not only a scientific necessity but also a regulatory requirement, with agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandating comprehensive impurity data for drug approval. globalpharmatek.compharmaffiliates.com Ultimately, the goal of impurity research is to safeguard public health by ensuring that medicines are of the highest possible quality and free from potentially harmful contaminants. globalpharmatek.comwisdomlib.org

Overview of Fesoterodine (B1237170) as a Prodrug in Pharmacological Context

Fesoterodine is a medication used to treat overactive bladder, a condition characterized by symptoms of urinary urgency, frequency, and urge incontinence. pharmaffiliates.comdrugbank.com It functions as a prodrug, meaning it is an inactive substance that is converted into an active metabolite within the body. nih.govresearchgate.net Upon oral administration, Fesoterodine is rapidly and extensively hydrolyzed by non-specific esterases in the plasma to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT). nih.govnih.gov

This active metabolite is a potent antimuscarinic agent, which works by blocking muscarinic receptors in the bladder, leading to a reduction in bladder contractions and the associated symptoms of overactive bladder. drugbank.comnih.gov The prodrug approach for Fesoterodine was designed to achieve a more consistent and predictable exposure to the active moiety, 5-HMT, compared to its predecessor, tolterodine. nih.gov This is because the conversion of Fesoterodine to 5-HMT is not dependent on the highly variable cytochrome P450 2D6 (CYP2D6) enzyme system, which is the primary metabolic pathway for tolterodine. nih.gov

Classification of Pharmaceutical Impurities: Process-Related and Degradation Products

Pharmaceutical impurities are broadly categorized based on their origin. The main classifications are organic impurities, inorganic impurities, and residual solvents. gmpinsiders.commoravek.compharmastate.academy

Organic Impurities: These are the most common type of impurities and can be either process-related or degradation products. moravek.com

Process-Related Impurities: These impurities are introduced during the manufacturing process. synthinkchemicals.com They can originate from various sources, including:

Starting materials and intermediates: Unreacted starting materials or intermediates from the synthetic route. moravek.comjpionline.org

By-products: Unwanted products formed in side reactions during the synthesis of the API. moravek.comjpionline.org

Reagents, ligands, and catalysts: Chemicals used to facilitate the reactions that may not be completely removed. moravek.comjpionline.org

Degradation Products: These impurities are formed when the drug substance or drug product degrades over time due to exposure to factors like light, heat, moisture, or pH changes. synthinkchemicals.com

Inorganic Impurities: These impurities are typically derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, or inorganic salts. gmpinsiders.commoravek.com

Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification of the API that are not completely removed. moravek.compharmastate.academy

Fesoterodine Related Impurity 10 is classified as a process-related organic impurity that can arise during the synthesis of Fesoterodine. evitachem.com

Regulatory Frameworks and Guidelines for Impurity Control in Drug Substances and Products (e.g., ICH Guidelines)

To ensure the safety and quality of pharmaceuticals, stringent regulatory frameworks for the control of impurities have been established by international bodies. The most prominent of these are the guidelines developed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ich.org

The ICH has produced a series of guidelines that are widely adopted by regulatory authorities globally, including the FDA and EMA. pharmaffiliates.comich.org Key ICH guidelines related to impurity control include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. jpionline.orgeuropa.eu It establishes thresholds for reporting, identification, and qualification of impurities. youtube.com

ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on the control of impurities in the finished drug product, including degradation products that may form during storage. gmpinsiders.com

ICH Q3C(R9): Residual Solvents: This guideline provides permissible daily exposure limits for residual solvents in pharmaceutical products based on their toxicity. europa.eu

ICH Q3D: Elemental Impurities: This guideline establishes a risk-based approach to the control of elemental impurities. industrialpharmacist.com

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline provides a framework for the assessment and control of impurities that have the potential to be mutagenic and carcinogenic. industrialpharmacist.com

These guidelines provide a comprehensive framework for the identification, reporting, and toxicological qualification of impurities, ensuring that they are controlled within safe limits. jpionline.orgresearchgate.net

Properties

CAS No.

1390644-37-7

Molecular Formula

C26H35NO3

Molecular Weight

409.57

Appearance

Solid powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(R)-5-Hydroxymethyl Tolterodine Methacrylate;  2-Methyl-2-propenoic Acid 2-[(1R)-3-[bis(1-Methylethyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl Ester; 

Origin of Product

United States

Q & A

Q. What analytical techniques are commonly employed to detect and quantify Fesoterodine Related Impurity 10 in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the primary method, using columns like Waters Symmetry C18 (250 × 4.6 mm, 5 µm) and gradient elution with mobile phases containing trifluoroacetic acid (TFA) or phosphate buffers . Method validation follows ICH guidelines, assessing linearity (e.g., 5–160 µg/mL with R² > 0.999), accuracy (recovery 99–101%), and precision (%CV < 4%) . Forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) are critical to confirm method specificity and impurity stability .

Q. How are forced degradation studies designed to evaluate the stability of this compound under stress conditions?

Stress testing involves exposing Fesoterodine fumarate to acidic (HCl), alkaline (NaOH), oxidative (H₂O₂), thermal (60–80°C), and photolytic conditions. Degradation products are monitored using HPLC-UV at 210–220 nm. For example, acidic conditions may degrade Fesoterodine into 5-hydroxymethyl tolterodine (5-HMT), its active metabolite, while oxidation generates sulfoxide derivatives. Impurity 10’s behavior under these conditions helps establish its degradation pathway and shelf-life predictions .

Q. What regulatory criteria must impurity profiling methods meet to ensure compliance in Fesoterodine quality control?

Methods must adhere to ICH Q3A/B guidelines, which require identification and quantification of impurities ≥ 0.1% (w/w). Validation parameters include specificity (no co-elution with other impurities), sensitivity (LOD ≤ 0.05%), and robustness (pH/temperature variations ≤ 2% RSD). Structural confirmation via LC-MS/MS and NMR is mandatory for unknown impurities exceeding identification thresholds .

Advanced Research Questions

Q. How can researchers resolve co-elution challenges between this compound and structurally similar byproducts during HPLC analysis?

Co-elution is addressed by optimizing gradient elution parameters (e.g., adjusting TFA concentration in mobile phase B from 0.02% to 0.05%) or switching to UPLC with sub-2 µm particles for enhanced resolution . Mass spectrometry-compatible mobile phases (e.g., methanol-TFA) enable hyphenated LC-MS/MS analysis, where extracted ion chromatograms (EICs) differentiate impurities based on m/z ratios .

Q. What strategies are used to elucidate the structure of this compound when reference standards are unavailable?

Isolation via preparative HPLC (e.g., using a Kromasil C18 column) yields pure impurity fractions. Structural characterization employs:

  • High-resolution MS : Determines molecular formula (e.g., [M+H]⁺ at m/z 481.67 for Impurity B) .
  • NMR spectroscopy : ¹H/¹³C NMR and 2D techniques (COSY, HSQC) identify functional groups and connectivity. For example, ester linkages in Impurity 10 may show carbonyl signals at ~170 ppm in ¹³C NMR .
  • Comparative analysis : Match spectral data with synthetic intermediates (e.g., di-isobutyryl analogs) to infer impurity origin .

Q. How can contradictory data on impurity stability be reconciled during method validation?

Discrepancies in degradation profiles (e.g., impurity levels increasing in stability studies but not in forced degradation) require root-cause analysis. Investigate factors like:

  • Matrix effects : Excipients in formulations may stabilize or destabilize impurities .
  • Analytical interference : Validate method specificity using diode-array detection (DAD) to confirm peak purity (≥ 99%) .
  • Storage conditions : Long-term studies (25°C/60% RH) vs. accelerated conditions (40°C/75% RH) may reveal humidity-dependent degradation .

Methodological Tables

Q. Table 1. HPLC Conditions for Impurity Profiling of Fesoterodine Fumarate

ParameterDetailsReference
ColumnWaters Symmetry C18 (250 × 4.6 mm, 5 µm)
Mobile Phase A0.05% TFA in water
Mobile Phase B0.02% TFA in methanol-water (90:10)
Gradient0–20 min: 30–80% B; 20–25 min: 80% B
Flow Rate1.0 mL/min
DetectionUV 220 nm

Q. Table 2. Key Validation Parameters for Impurity Methods

ParameterAcceptable CriteriaReference
LinearityR² ≥ 0.999 over 5–160 µg/mL
AccuracyRecovery 98–102%
PrecisionIntra-day RSD ≤ 2%, Inter-day RSD ≤ 3%
LOD/LOQ≤ 0.02%/0.05% (w/w)

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